Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate is a complex organic compound characterized by its unique dioxolo and benzodioxine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate typically involves the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) under visible light with a tungsten bulb as an initiator . This method yields the desired monobromo product in good yield. The reaction conditions include the use of azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) as initiators in refluxing carbon tetrachloride (CCl4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate involves its interaction with molecular targets such as enzymes and DNA. For instance, it may inhibit DNA gyrases and topoisomerases, leading to the disruption of DNA replication and transcription . This mechanism is similar to that of other quinoline-based compounds.
Comparison with Similar Compounds
Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate can be compared with similar compounds such as:
Oxolinic acid: A quinoline compound with antibacterial properties.
Cinoxacin: Another quinoline derivative used as an antibacterial agent.
Uniqueness
The uniqueness of this compound lies in its specific dioxolo and benzodioxine ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O6 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate |
InChI |
InChI=1S/C12H12O6/c1-2-14-12(13)11-5-15-9-3-7-8(17-6-16-7)4-10(9)18-11/h3-4,11H,2,5-6H2,1H3 |
InChI Key |
JDCNWIRAZNTUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC2=CC3=C(C=C2O1)OCO3 |
Origin of Product |
United States |
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